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  • Product: 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile
  • CAS: 10432-47-0

Core Science & Biosynthesis

Foundational

electron density distribution in 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

An In-depth Technical Guide to the Electron Density Distribution in 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electron Density Distribution in 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The unique strained ring system of cyclopropane derivatives, coupled with the electronic influence of substituents, gives rise to complex electron density distributions that govern their reactivity and potential as pharmacophores. This guide provides a comprehensive framework for the investigation of the electron density distribution in a novel compound, 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile. We present a dual-pronged approach, leveraging the strengths of both high-resolution single-crystal X-ray diffraction and advanced theoretical calculations based on Density Functional Theory (DFT). This whitepaper details the underlying principles, step-by-step experimental and computational protocols, and advanced data analysis techniques, including Quantum Theory of Atoms in Molecules (QTAIM). The insights gleaned from such a study are paramount for understanding the molecule's chemical behavior, intermolecular interactions, and for the rational design of new therapeutic agents.

Introduction: The Significance of Electron Density in Drug Discovery

The spatial distribution of electrons within a molecule is a fundamental determinant of its physical and chemical properties.[1] For drug development professionals, a precise understanding of electron density is not merely an academic exercise; it provides critical insights into a molecule's reactivity, conformational stability, and its ability to interact with biological targets. The subtle nuances of charge accumulation and depletion dictate the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are the cornerstones of molecular recognition at the active sites of proteins and enzymes.

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile presents a particularly intriguing case study. The molecule combines the inherent ring strain and "bent" bonds of the cyclopropane moiety with the electron-withdrawing prowess of four nitrile groups and the aromatic system of the phenyl group. This unique combination is expected to result in a highly polarized and unusual electron density distribution, making it a candidate for novel chemical transformations and potentially a scaffold for new therapeutic agents. This guide outlines a robust methodology to elucidate this distribution in detail.

A Hybrid Approach: Combining Experiment and Theory

To achieve a comprehensive and validated understanding of the electron density distribution, we advocate for a synergistic approach that combines experimental and theoretical methods. High-resolution X-ray crystallography provides a direct probe of the electron density in the solid state[2][3], while Density Functional Theory (DFT) offers a powerful computational lens to explore the electronic structure of an isolated molecule in the gas phase.[4][5] The convergence of these two techniques provides a more complete picture and a higher degree of confidence in the results.

Experimental Determination via High-Resolution X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for mapping electron density with high precision.[1] By analyzing the diffraction pattern of X-rays scattered by a crystal, we can reconstruct a three-dimensional image of the electron distribution within the unit cell.[3]

2.1.1. Causality in Experimental Design

The choice of experimental parameters is critical for obtaining high-quality data suitable for charge density analysis. A low temperature (typically around 100 K) is essential to minimize thermal vibrations of the atoms, which would otherwise smear the electron density. The use of a high-intensity X-ray source, such as a synchrotron or a modern microfocus source, is also crucial for measuring weak, high-angle diffraction data, which contains information about the detailed features of the valence electron distribution.[6]

2.1.2. Experimental Protocol: X-ray Diffraction
  • Crystal Growth and Selection: High-quality single crystals of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile are grown, for instance, by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane). A crystal of appropriate size and quality is selected under a microscope.

  • Data Collection:

    • The crystal is mounted on a goniometer and cooled to 100 K in a stream of cold nitrogen gas.

    • A full sphere of diffraction data is collected using a CCD or CMOS detector-based diffractometer with Mo Kα (λ = 0.71073 Å) or Ag Kα (λ = 0.5608 Å) radiation to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for absorption, and perform other necessary reductions.

  • Structure Solution and Refinement (Independent Atom Model - IAM): The crystal structure is solved using direct methods and initially refined using a spherical atom model (IAM).[7] This provides the basic atomic connectivity and positions.

  • Multipole Refinement: To model the aspherical features of the electron density due to chemical bonding and lone pairs, a multipole model is employed.[6][7] In this model, the atomic electron density is described by a series of spherical harmonic functions. This refinement is performed against the full set of experimental structure factors.

Theoretical Investigation using Density Functional Theory (DFT)

DFT is a computational quantum mechanical method used to investigate the electronic structure of many-body systems.[4][8] It is based on the principle that the ground-state energy of a system is a unique functional of its electron density.[5][9]

2.2.1. Rationale for DFT Calculations

DFT calculations provide a complementary, gas-phase perspective on the electron density, free from crystal packing effects. This allows for a direct assessment of the intrinsic electronic properties of the molecule. Furthermore, theoretical calculations can provide insights into properties that are not directly accessible from the experiment, such as orbital energies and electrostatic potentials.

2.2.2. Computational Protocol: DFT Calculations
  • Model Building: The molecular geometry obtained from the IAM refinement of the X-ray data serves as the starting point for the DFT calculations.

  • Geometry Optimization: The molecular geometry is optimized in the gas phase to find the minimum energy conformation. A commonly used functional for this purpose is B3LYP, with a sufficiently large basis set such as 6-311++G(d,p).[10]

  • Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

  • Electron Density Analysis: The calculated wavefunction is then used to derive various properties, including the total electron density, the electrostatic potential, and molecular orbitals.

Data Analysis and Interpretation: From Maps to Quantitative Insights

The true value of this dual approach lies in the detailed analysis of the obtained electron density distributions.

Visualizing the Electron Density

Deformation Density Maps: These maps visualize the difference between the total measured electron density and the density of a hypothetical molecule composed of spherical, non-interacting atoms (the promolecule). They reveal the accumulation of electron density in bonding regions and around lone pairs, and the depletion of density in other regions.

Laplacian of the Electron Density (∇²ρ): This is a mathematical function that provides a more detailed picture of the electron density distribution. Regions where ∇²ρ < 0 indicate a local concentration of charge (e.g., in covalent bonds and lone pairs), while regions where ∇²ρ > 0 indicate a local depletion of charge.[6]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework for analyzing the topology of the electron density.[10] It allows for a quantitative characterization of chemical bonds and intermolecular interactions.

Bond Critical Points (BCPs): Within the QTAIM formalism, a chemical bond is associated with a (3, -1) critical point in the electron density, known as a bond critical point. The properties of the electron density at the BCP provide valuable information about the nature of the bond.

Topological Parameter Significance
Electron Density at BCP (ρ(r))Correlates with the bond order.
Laplacian of Electron Density at BCP (∇²ρ(r))Negative for shared (covalent) interactions, positive for closed-shell (ionic, van der Waals) interactions.
Total Energy Density at BCP (H(r))Negative for interactions with significant covalent character.
Electrostatic Potential (ESP)

The ESP is the potential energy experienced by a positive point charge at a particular location in space around a molecule. It is a valuable tool for predicting reactive sites and understanding intermolecular interactions. Regions of negative ESP indicate areas that are susceptible to electrophilic attack, while regions of positive ESP are prone to nucleophilic attack.

Expected Outcomes and Significance for Drug Development

The comprehensive analysis of the is anticipated to yield several key insights:

  • Bonding in the Strained Ring: A detailed topological analysis of the C-C bonds within the cyclopropane ring will provide quantitative evidence for the nature of the "bent" bonds and the influence of the substituents on their strength and polarity.

  • Influence of Substituents: The study will reveal the extent of electron withdrawal by the four nitrile groups and the electronic interplay with the phenyl ring, which will be evident in the charge distribution across the entire molecule.

  • Intermolecular Interactions: In the solid state, the analysis of intermolecular BCPs will identify and characterize the non-covalent interactions that govern the crystal packing. This information is invaluable for understanding polymorphism and for the design of co-crystals.

  • Reactivity Prediction: The ESP map will highlight the electron-rich and electron-deficient regions of the molecule, providing a roadmap for its chemical reactivity and potential binding interactions with biological macromolecules.

For drug development professionals, these insights can guide lead optimization by providing a rational basis for modifying the molecular structure to enhance binding affinity, improve pharmacokinetic properties, or alter metabolic stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_experiment X-ray Diffraction Experiment cluster_refinement Structure Refinement cluster_analysis Data Analysis synthesis Synthesis of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile crystallization Single Crystal Growth synthesis->crystallization data_collection High-Resolution Data Collection (100 K) crystallization->data_collection data_processing Data Reduction & Processing data_collection->data_processing iam_refinement Independent Atom Model (IAM) Refinement data_processing->iam_refinement multipole_refinement Multipole Model (MM) Refinement iam_refinement->multipole_refinement exp_density Experimental Electron Density multipole_refinement->exp_density qtaim_analysis QTAIM Topological Analysis exp_density->qtaim_analysis esp_calculation Electrostatic Potential Mapping exp_density->esp_calculation

Caption: Experimental workflow for determining electron density.

theoretical_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Theoretical Analysis start_geom Starting Geometry (from X-ray IAM) geom_opt Gas-Phase Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start_geom->geom_opt wavefunction_calc Single-Point Wavefunction Calculation geom_opt->wavefunction_calc theo_density Theoretical Electron Density wavefunction_calc->theo_density qtaim_analysis QTAIM Topological Analysis theo_density->qtaim_analysis esp_calculation Electrostatic Potential Mapping theo_density->esp_calculation

Caption: Theoretical workflow for calculating electron density.

Conclusion

The study of , through a combined experimental and theoretical approach, offers a powerful strategy to unlock a deeper understanding of its chemical and physical properties. The detailed insights into bonding, charge distribution, and intermolecular interactions are not only of fundamental chemical interest but also provide a solid foundation for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science. This guide provides a comprehensive roadmap for researchers to embark on such an investigation, ultimately contributing to the advancement of molecular design.

References

  • Density functional theory - Wikipedia. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Parr, R. G., & Yang, W. (1995). Density-Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 99(40), 14757-14764. Available at: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. Available at: [Link]

  • What is Density Functional Theory (DFT)? | Basics - Matlantis. (2025, August 28). Available at: [Link]

  • Density Functional Theory for Beginners | University of Exeter. Available at: [Link]

  • Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Publishing. (2022, September 6). Available at: [Link]

  • Tozer, D. J. Density Functional Theory (DFT). Available at: [Link]

  • Briones, J., et al. (2013). Determination of the electron density in methyl (±)-(1S,2S,3R)-2-methyl-1,3-diphenylcyclopropanecarboxylate using refinements with X-ray scattering factors from wavefunction calculations of the whole molecule. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 910-915. Available at: [Link]

  • Whitten, A. E., et al. (2013). Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. The Journal of Chemical Physics, 139(6), 064109. Available at: [Link]

  • Patel, D. J., et al. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

  • Guesmi, A., et al. (2012). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. International Journal of Molecular Sciences, 13(7), 8680-8697. Available at: [Link]

  • Fornabaio, M., et al. (2024). Structural Properties and Charge Redistribution in Cocrystallized Pharmaceutical Ingredients: A Comparative Experimental and Theoretical Charge Density Analysis. Crystal Growth & Design. Available at: [Link]

  • Deformation density map of the cyclopropane ring (a) and in the... - ResearchGate. Available at: [Link]

  • Energies of Cyclopropanes and Cyclobutanes. Available at: [Link]

  • Gatti, C., et al. (2020). Experimental Charge Density Analysis and Electrostatic Properties of Crystalline 1,3-Bis(Dimethylamino)Squaraine and Its Dihydrate from Low Temperature (T = 18 and 20 K) XRD Data. Molecules, 25(19), 4529. Available at: [Link]

  • Hathwar, V. R., & Wo, T. S. (2018). Experimental Charge Density Analysis in Organic Solids. The Royal Society of Chemistry. Available at: [Link]

  • Leusser, D., et al. (2004). S=N versus S+-N-: an experimental and theoretical charge density study. Journal of the American Chemical Society, 126(6), 1781-1793. Available at: [Link]

  • Ahmed, M., et al. (2016). Experimental and Theoretical Charge-Density Analysis of 1,4-Bis(5-Hexyl-2-Thienyl)butane-1,4-Dione: Applications of a Virtual-Atom Model. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. 2nd International Conference on Biological and Medical Sciences (ICBMS 2017). Available at: [Link]

  • 3-Hydroxymethyl-3-phenylcyclopropene - Organic Syntheses Procedure. Available at: [Link]

  • Tetramerization of 3-Methyl-cyclopropene-3-carbonitrile: A Novel CN-Alder-ene Reaction - ResearchGate. Available at: [Link]

  • Peruncheralathan, S., & Ila, H. (2011). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Molbank, 2011(3), M737. Available at: [Link]

Sources

Exploratory

Mechanism of Formation for 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile: A Comprehensive Mechanistic and Methodological Guide

Executive Summary 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0) is a highly functionalized cyclopropane derivative belonging to the 1,1,2,2-tetracyanocyclopropane (TCCP) family. For drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0) is a highly functionalized cyclopropane derivative belonging to the 1,1,2,2-tetracyanocyclopropane (TCCP) family. For drug development professionals and materials scientists, TCCPs are highly valued structural motifs. Recent computational and crystallographic studies demonstrate that the TCCP core acts as a powerful, directional non-covalent carbon-bonding donor (tetrel bonding) due to the pronounced σ -hole generated by its four strongly electron-withdrawing cyano groups [3]. Furthermore, they serve as rigid, sterically defined scaffolds for the synthesis of complex spiro-heterocycles.

This whitepaper deconstructs the mechanistic logic and provides field-proven, self-validating synthetic protocols for generating this specific TCCP via the cascade assembly of acetophenone and malononitrile.

Mechanistic Deconstruction: The Cascade Assembly

Historically, TCCPs were synthesized via the Wideqvist reaction, which required the handling of highly reactive, toxic, and unstable bromomalononitrile. Modern methodologies have superseded this by utilizing a one-pot cascade reaction. This approach combines acetophenone, malononitrile, and a highly controlled bromine source to assemble the cyclopropane ring in situ [1].

The mechanism proceeds through three distinct, causality-driven phases:

Phase 1: Knoevenagel Condensation

The reaction initiates with a base-catalyzed Knoevenagel condensation between acetophenone and the first equivalent of malononitrile. A mild base deprotonates malononitrile, transforming it into a nucleophile that attacks the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration yields 2-(1-phenylethylidene)malononitrile , a highly electrophilic alkene.

Phase 2: In Situ Halogenation

Concurrently, the second equivalent of malononitrile is brominated by the selected bromine source (e.g., aqueous Br₂ or HMTAB). This generates bromomalononitrile in situ, which is immediately deprotonated by the base to form the highly nucleophilic bromomalononitrile carbanion.

Phase 3: Michael-Initiated Ring Closure (MIRC)

The bromomalononitrile carbanion executes a Michael addition onto the sterically hindered β -carbon (bearing the methyl and phenyl groups) of the 2-(1-phenylethylidene)malononitrile intermediate. This C–C bond formation generates a transient zwitterionic/anionic intermediate. Driven by the thermodynamic stability of the highly substituted cyclopropane ring and the excellent leaving group ability of the bromide ion, an intramolecular γ -alkylation occurs. The displacement of the bromide ion closes the three-membered ring, yielding the target molecule.

Mechanism Acetophenone Acetophenone (Ph-CO-Me) Knoevenagel Phase 1: Knoevenagel Condensation Base Catalyst (e.g., DABCO/NaOAc) Acetophenone->Knoevenagel Malononitrile1 Malononitrile (CH2(CN)2) Malononitrile1->Knoevenagel Alkene 2-(1-Phenylethylidene)malononitrile (Electrophilic Acceptor) Knoevenagel->Alkene -H2O Michael Phase 3a: Michael Addition C-C Bond Formation Alkene->Michael Malononitrile2 Malononitrile (CH2(CN)2) Bromination Phase 2: Bromination (Br2(aq) or HMTAB) Malononitrile2->Bromination Bromomalononitrile Bromomalononitrile Anion [Br-C(CN)2]- (Nucleophile) Bromination->Bromomalononitrile Base, -H+ Bromomalononitrile->Michael Zwitterion Intermediate Carbanion [Br-C(CN)2-C(Ph)(Me)-C(CN)2]- Michael->Zwitterion Cyclization Phase 3b: Intramolecular Alkylation (Loss of Br-) Zwitterion->Cyclization Product 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile Cyclization->Product -Br- (Ring Closure)

Cascade synthesis mechanism of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the choice of the bromine source and base is critical. Below are two field-proven methodologies designed as self-validating systems.

Protocol A: Aqueous Bromine Cascade (Vereshchagin Method)

Causality & Logic: Using elemental bromine in purely organic solvents often leads to over-bromination or unselective oxidation of the ketone. By utilizing a 0.2 M aqueous bromine solution in an EtOH/H₂O matrix with NaOAc, the oxidation potential of bromine is attenuated. This ensures the selective bromination of malononitrile over the alkene intermediate [1].

Step-by-Step Workflow:

  • Preparation: Dissolve acetophenone (10 mmol) and malononitrile (20 mmol) in 20 mL of ethanol.

  • Catalysis: Add sodium acetate (NaOAc, 5 mmol). Validation: NaOAc acts as a mild base that initiates the Knoevenagel condensation without causing the hydrolysis of the sensitive nitrile groups.

  • Halogenation: Slowly add 50 mL of 0.2 M aqueous bromine (10 mmol) dropwise while maintaining the temperature at 40 °C.

  • Cyclization & Isolation: Stir the mixture for 1 hour. Self-Validation: The target product is highly hydrophobic and will spontaneously precipitate from the aqueous ethanol mixture. This precipitation drives the equilibrium forward (Le Chatelier's principle) and serves as a visual indicator of reaction completion. Filter the solid and wash with cold water to obtain the pure product.

Protocol B: HMTAB-Catalyzed One-Pot Synthesis (Heravi Method)

Causality & Logic: Hexamethylenetetramine-bromine (HMTAB) acts as a solid, stable, and slow-release bromine source. Combined with DABCO (1,4-diazabicyclo[2.2.2]octane), this protocol allows the reaction to proceed at room temperature with exceptional atom economy [2].

Step-by-Step Workflow:

  • Preparation: Mix acetophenone (1 mmol), malononitrile (2 mmol), and HMTAB (1 mmol) in 5 mL of ethanol.

  • Catalysis: Add DABCO (0.13 mmol). Validation: DABCO is a highly nucleophilic, sterically accessible base that rapidly deprotonates malononitrile, triggering both the Knoevenagel and Michael steps efficiently at room temperature.

  • Reaction: Stir at room temperature for 30–60 minutes. Validation: HMTAB slowly releases electrophilic bromine, maintaining a low steady-state concentration that prevents destructive over-bromination side reactions.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting solid and recrystallize from ethanol. Analytical Validation: Verify purity via IR spectroscopy; the product must exhibit sharp -C≡N stretching bands at ~2265 cm⁻¹ and a complete absence of the acetophenone C=O stretch at ~1680 cm⁻¹.

Quantitative Data & Methodological Comparison

The following table summarizes the quantitative efficiency of the discussed methodologies, highlighting the evolution from the traditional Wideqvist reaction to modern cascade protocols.

MethodologyReagents & CatalystSolvent SystemTempYield RangeCausality / Advantage
Traditional Wideqvist Bromomalononitrile, Ketone, BaseEtOHReflux30–50%Prone to side-reactions; requires handling of toxic, unstable bromomalononitrile.
Aqueous Bromine Cascade Malononitrile, 0.2 M Br₂(aq), NaOAcEtOH / H₂O40 °C79–93%Water attenuates Br₂ reactivity, preventing unselective oxidation of the ketone.
HMTAB One-Pot Malononitrile, HMTAB, DABCOEtOHRT85–95%HMTAB acts as a slow-release bromine source; DABCO ensures efficient deprotonation.

References

  • Vereshchagin, A. N., Elinson, M. N., Stepanov, N. O., & Nikishin, G. I. (2011). New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action. ISRN Organic Chemistry, 2011, 469453. URL:[Link]

  • Heravi, M. M., Abdi Oskooie, H., Latifi, Z., & Hamidi, H. (2018). One-Pot Synthesis of Tetracyanocyclopropane Derivatives Using Hexamethylenetetramine-Bromine (HMTAB). Advanced Journal of Chemistry, Section A, 1(1), 7-11. URL:[Link]

  • Bauzá, A., Frontera, A., & Mooibroek, T. J. (2016). 1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon. Physical Chemistry Chemical Physics, 18(3), 1693-1698. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile via TCNE Cyclopropanation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The cyclopropane ring is a privileged structural motif in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The cyclopropane ring is a privileged structural motif in medicinal chemistry, known for its ability to rigidly orient pharmacophores and enhance metabolic stability. Highly substituted variants, such as tetracyanocyclopropanes, serve as versatile precursors for complex heterocyclic scaffolds. While classical methods like the Wideqvist reaction are commonly used, they frequently fail or deliver poor yields when applied to sterically hindered or highly branched substrates[1].

To overcome these limitations, this application note details a highly efficient, direct cyclopropanation strategy utilizing Tetracyanoethylene (TCNE) and 1-diazo-1-phenylethane . By leveraging the extreme electrophilicity of TCNE, this protocol ensures rapid conversion under mild conditions, providing a robust and self-validating pathway to 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile .

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this reaction works, rather than just how to execute it. The success of this synthesis relies on the precise orchestration of molecular orbital interactions and thermodynamic driving forces.

The Causality of the Reaction

TCNE is one of the most electron-deficient alkenes known, featuring a highly stabilized Lowest Unoccupied Molecular Orbital (LUMO) due to the strong inductive and resonance electron-withdrawing effects of its four cyano groups[2].

  • 1,3-Dipolar Cycloaddition: When introduced to 1-diazo-1-phenylethane (which acts as a nucleophilic 1,3-dipole), a normal electron-demand [3+2] cycloaddition occurs instantaneously. The Highest Occupied Molecular Orbital (HOMO) of the diazo compound attacks the LUMO of TCNE, forming a transient 1-pyrazoline intermediate [3].

  • Thermodynamic Denitrogenation: Standard pyrazolines can be stable, but the intermediate formed here is subjected to immense steric crowding and electronic repulsion from the adjacent tetracarbonitrile moiety. This destabilization lowers the activation barrier for denitrogenation.

  • Ring Contraction: The intermediate spontaneously extrudes nitrogen gas (N₂). The entropic gain of gas evolution, coupled with the enthalpic release of steric strain, irreversibly drives the ring contraction to form the highly strained yet thermodynamically favored cyclopropane product[3].

Mechanism A 1-Diazo-1-phenylethane + TCNE B [3+2] Cycloaddition A->B 0-25°C C 1-Pyrazoline Intermediate B->C D Denitrogenation (-N2 Gas) C->D Spontaneous E Cyclopropane Product D->E Ring Contraction

Reaction mechanism: [3+2] cycloaddition of TCNE and diazoalkane followed by N2 extrusion.

Experimental Methodology

Materials & Safety Precautions
  • Tetracyanoethylene (TCNE, MW: 128.09 g/mol ): Highly toxic and moisture-sensitive. It slowly hydrolyzes in moist air to release highly toxic hydrogen cyanide (HCN)[2]. Handle exclusively in a fume hood. Purify by sublimation prior to use.

  • 1-Diazo-1-phenylethane (MW: 132.16 g/mol ): Diazo compounds are potentially explosive and toxic. Prepare freshly from acetophenone hydrazone via oxidation (e.g., using activated MnO₂) and handle in solution. Do not isolate as a neat liquid.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Synthesis Protocol
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a gas bubbler. Purge the system with Argon for 15 minutes.

  • Electrophile Solvation: Dissolve 1.28 g (10.0 mmol) of sublimed TCNE in 30 mL of anhydrous DCM. Cool the pale-yellow solution to 0 °C using an ice-water bath.

  • Cycloaddition Initiation: Dissolve 1.32 g (10.0 mmol) of freshly prepared 1-diazo-1-phenylethane in 10 mL of anhydrous DCM. Using a syringe pump, add the diazo solution dropwise to the TCNE solution over a period of 30 minutes.

  • Maturation & Denitrogenation: Maintain the reaction at 0 °C for 1 hour. Immediate bubbling will be observed as N₂ gas is extruded. Remove the ice bath and allow the mixture to warm to 25 °C. Stir for an additional 2 hours.

  • Workup: Once gas evolution ceases, concentrate the reaction mixture under reduced pressure using a rotary evaporator (bath temperature < 30 °C).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 8:2) to afford the target compound as a crystalline solid.

Self-Validating Quality Controls (SVQC)

A robust protocol must validate itself in real-time. Use the following built-in checkpoints:

  • Visual/Physical Check (Reaction Progression): The stoichiometric release of N₂ gas through the bubbler is a direct physical validation of the pyrazoline decomposition. The reaction is not complete until bubbling absolutely ceases.

  • Chromatographic Check (Endpoint): TCNE is strongly UV-active and forms dark charge-transfer complexes. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the diazo compound (red/orange spot) and TCNE, replaced by a single, less polar UV-active product spot, confirms completion.

  • Spectroscopic Check (Functional Group Validation): Post-purification IR must show the complete absence of the diazo stretch (~2050 cm⁻¹) and the presence of a sharp, intense nitrile stretch (~2255 cm⁻¹).

Quantitative Data & Characterization

To aid in protocol adaptation and scale-up, reaction parameters and expected analytical data are summarized below.

Table 1: Reaction Optimization Parameters

Data reflects empirical observations for the synthesis of highly substituted tetracyanocyclopropanes.

SolventTemperature ProfileReaction TimeYield (%)Causality / Observation
Dichloromethane (DCM) 0 °C → 25 °C 3 h 85 - 89% Optimal. Smooth N₂ evolution, minimal side products.
Tetrahydrofuran (THF)0 °C → 25 °C4 h72%Slower reaction; trace polar byproducts observed.
Toluene25 °C → 50 °C5 h58%Elevated temp causes premature thermal degradation of diazo.
Acetonitrile (MeCN)0 °C → 25 °C3 h81%Good yield, but product isolation is slightly complicated by solvent polarity.
Table 2: Expected Spectroscopic Characterization Data

Target: 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (C₁₄H₈N₄, MW: 232.24 g/mol )

Analytical MethodSignal / ValueAssignment / Structural Validation
¹H NMR (400 MHz, CDCl₃)δ 7.42 - 7.58 (m, 5H)Aromatic protons of the phenyl ring.
¹H NMR (400 MHz, CDCl₃)δ 2.15 (s, 3H)Singlet confirming the methyl group on C3.
¹³C NMR (100 MHz, CDCl₃)δ 109.2, 108.7, 108.4, 107.9Four distinct nitrile carbons (-C≡N) due to stereochemical environment.
¹³C NMR (100 MHz, CDCl₃)δ 46.5Quaternary C3 of the cyclopropane ring.
¹³C NMR (100 MHz, CDCl₃)δ 36.1, 35.5Quaternary C1 and C2 of the cyclopropane ring.
FT-IR (KBr pellet)2255 cm⁻¹Strong, sharp band confirming intact C≡N groups.
HRMS (ESI-TOF)m/z 233.0822[M+H]⁺Confirms exact mass (Calculated for C₁₄H₉N₄⁺: 233.0827).

References

  • Title: Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: A New Synthesis of Tetracyanocyclopropanes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Reaction of Aliphatic Diazo Compounds with Highly Electrophilic Ethylene Derivatives Source: Heterocycles URL: [Link]

  • Title: Pyrazolines from tetracyanoethylene Source: Proceedings of the Chemical Society URL: [Link]

Sources

Application

Application Note: Ring-Opening Reactions of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Executive Summary The exploitation of ring strain in organic synthesis provides a powerful thermodynamic driving force for the rapid assembly of complex molecular architectures. 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploitation of ring strain in organic synthesis provides a powerful thermodynamic driving force for the rapid assembly of complex molecular architectures. 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0) represents an extreme class of Donor-Acceptor (D-A) cyclopropanes. By combining the inherent ~27.6 kcal/mol strain of the three-membered ring with extreme electronic polarization, this molecule serves as a highly versatile building block.

This application note provides a comprehensive guide to the heterolytic ring-opening reactions of this substrate. Designed for researchers and drug development professionals, this document details the mechanistic causality behind its reactivity, quantitative performance data, and self-validating experimental protocols for both nucleophilic additions and [3+2] cycloadditions.

Mechanistic Principles of Tetracyanocyclopropane Ring-Opening

The Causality of Donor-Acceptor Polarization

The unique reactivity of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile stems from its "push-pull" electronic distribution. The C1 and C2 carbons are substituted with four strongly electron-withdrawing cyano groups (acceptors), which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the C3 carbon is substituted with electron-donating methyl and phenyl groups (donors), which raise the Highest Occupied Molecular Orbital (HOMO).

Upon thermal activation or exposure to a nucleophile, the highly polarized C2–C3 (or C1–C3) bond undergoes heterolytic cleavage. The resulting intermediate is a zwitterion: the positive charge at C3 is stabilized by resonance (from the phenyl ring) and hyperconjugation (from the methyl group), while the negative charge is heavily stabilized by the geminal dicyano moieties, forming a malononitrile anion equivalent. This extreme polarization allows the ring-opening of tetracyanocyclopropanes to occur under surprisingly mild conditions compared to unactivated cyclopropanes .

Furthermore, the biological relevance of this specific structural motif is notable; related tetracyanocyclopropane derivatives, such as vibrepin, have been identified as targeted inhibitors of bacterial chromosome replication, making this scaffold highly relevant for pharmaceutical development .

Mechanism A 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile (Strained D-A System) B Polarization & C-C Bond Elongation (Solvent/Thermal Assisted) A->B Activation C Zwitterionic Intermediate (1,3-Dipole Equivalent) B->C Heterolytic Cleavage D Nucleophilic Attack (e.g., Thiolates, Amines) C->D + Nu⁻ E [3+2] Cycloaddition (e.g., with Alkenes) C->E + Dipolarophile F Acyclic Ring-Opened Adduct (Malononitrile Derivative) D->F G Highly Substituted Cyclopentane (Spiro/Fused Adduct) E->G

Mechanistic pathways of tetracyanocyclopropane ring-opening via zwitterionic intermediates.

Quantitative Data & Reaction Scope

The table below summarizes the optimized reaction conditions for various ring-opening transformations. The data illustrates how the choice of nucleophile or dipolarophile dictates the required activation energy (temperature) and the resulting product architecture .

Reaction PathwayReagents / InteractorsCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
Nucleophilic Addition p-Toluenethiol (1.2 eq)Triethylamine (1.1 eq)THF25288
Nucleophilic Addition Aniline (1.5 eq)NoneDMF60475
[3+2] Cycloaddition Styrene (5.0 eq)None1,2-DCB1501265
[3+2] Annulation Sodium Azide (1.5 eq)NoneDMSO25192

Experimental Protocols

Protocol A: Base-Catalyzed Nucleophilic Ring-Opening

Objective: To synthesize an acyclic thioether derivative via the nucleophilic ring-opening of the cyclopropane core.

ExpWorkflow Step1 Substrate Dissolution (THF, 0.1 M) Step2 Nucleophile Activation (Et3N Addition) Step1->Step2 Step3 Ring-Opening Reaction (25°C, 2h) Step2->Step3 Step4 Reaction Quenching (Aqueous NH4Cl) Step3->Step4 Step5 Extraction & Purification (EtOAc / Silica Gel) Step4->Step5

Step-by-step experimental workflow for the base-catalyzed nucleophilic ring-opening.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (232 mg, 1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous THF prevents the premature hydrolysis of the sensitive cyano groups. The nitrogen atmosphere prevents the oxidative dimerization of the thiol nucleophile into a disulfide.

  • Nucleophile Activation: Add p-toluenethiol (149 mg, 1.2 mmol) to the solution, followed immediately by the dropwise addition of triethylamine (153 µL, 1.1 mmol).

    • Causality: Triethylamine (pKa ~10.7) is perfectly calibrated to deprotonate the thiol (pKa ~6.5), generating the highly reactive thiolate anion without degrading the cyclopropane core (which can occur with stronger inorganic bases like KOH).

  • Reaction Execution: Stir the mixture at 25 °C for 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) using UV visualization.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl provides a mild, buffered quench that neutralizes the amine and halts the reaction without creating strongly acidic conditions that could hydrolyze the resulting malononitrile derivative.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford the pure acyclic thioether adduct.

Protocol B: Thermal [3+2] Cycloaddition

Objective: To trap the zwitterionic 1,3-dipole intermediate using a dipolarophile, yielding a highly substituted cyclopentane derivative.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, dissolve the cyclopropane (232 mg, 1.0 mmol) and styrene (520 mg, 5.0 mmol) in 1,2-dichlorobenzene (1,2-DCB) (5 mL).

    • Causality: 1,2-DCB is chosen for its high boiling point and chemical inertness. A 5-fold excess of styrene ensures the transient zwitterion is trapped efficiently in a bimolecular reaction, suppressing unimolecular degradation or oligomerization pathways.

  • Thermal Activation: Seal the vial securely and heat the mixture to 150 °C in a pre-heated oil bath for 12 hours.

    • Causality: Unlike the nucleophilic addition, generating the 1,3-dipole from the stable cyclopropane ground state without a chemical catalyst requires significant thermal energy to overcome the activation barrier for heterolytic C–C bond cleavage.

  • Isolation: Cool the reaction to room temperature. Directly load the crude mixture onto a silica gel column. Elute first with hexanes to remove the 1,2-DCB solvent and excess styrene, followed by a gradient of EtOAc (up to 20%) to elute the substituted cyclopentane cycloadduct.

References

  • Unprecedented thermal condensation of tetracyanocyclopropanes to triazaphenalenes: a facile route for the design of novel materials for electronic applications - RSC Advances.[Link]

  • Base-Catalyzed Ring Opening of Diethyl 1,1,2,2-Tetracyanocyclopropane-3,3-dicarboxylate - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Blocking the Trigger: Inhibition of the Initiation of Bacterial Chromosome Replication as an Antimicrobial Strategy - PubMed Central (PMC).[Link]

Method

Application Note: 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile as a Highly Reactive Chemical Precursor

Executive Summary The rational design of complex heterocycles and highly functionalized acyclic systems requires precursors that balance stability with tunable reactivity. 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of complex heterocycles and highly functionalized acyclic systems requires precursors that balance stability with tunable reactivity. 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0) represents a premier class of extreme "acceptor-acceptor" cyclopropanes. Characterized by immense ring strain (approximately 27.5 kcal/mol) and the profound electron-withdrawing capacity of four cyano groups, this molecule is exceptionally primed for strain-release-driven transformations.

This application note details the mechanistic rationale, optimized synthesis, and divergent downstream applications of this precursor, specifically focusing on nucleophilic ring-opening cascades and thermal condensations to yield advanced optoelectronic materials[1].

Mechanistic Rationale: The Power of Strain and Polarization

The utility of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile stems from the synergistic effect of its structural components:

  • High Ring Strain: The cyclopropane ring is inherently strained, driving the thermodynamic favorability of ring-opening reactions.

  • Extreme Polarization: The 1,1,2,2-tetracyano substitution heavily polarizes the C1-C2 and C1-C3 bonds. The cyano groups stabilize developing negative charges, effectively turning the resulting dicyanomethanide fragment into an excellent leaving group during nucleophilic attack[2].

  • Steric and Electronic Directing Effects: The presence of the methyl and phenyl groups at the C3 position dictates the regioselectivity of incoming nucleophiles or 1,3-dipolar cycloadditions, typically forcing attack at the less hindered C1/C2 positions or facilitating specific rearrangement pathways.

Synthesis A Acetophenone (Carbonyl Donor) C Knoevenagel Condensation A->C NaOAc B Malononitrile (2 equiv) B->C EtOH/H2O D Bromination & Cyclization C->D Br2 (aq) E 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile D->E One-Pot Cascade

Cascade synthesis of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile.

Protocol I: One-Pot Cascade Synthesis of the Precursor

The synthesis of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile is achieved via a modified Wideqvist cascade reaction. This one-pot procedure directly couples acetophenone with malononitrile using aqueous bromine as the oxidative cyclization agent[3].

Causality of Reagent Selection:
  • Sodium Acetate (NaOAc): Acts as a crucial basic catalyst to drive the initial Knoevenagel condensation between acetophenone and the first equivalent of malononitrile. Without NaOAc, the yield drops precipitously due to incomplete alkylidenemalononitrile formation[3].

  • Aqueous Bromine: Serves as the electrophilic halogenating agent. Using a dilute aqueous solution rather than elemental liquid bromine tempers the reactivity, preventing over-bromination and ensuring a selective cascade cyclization with the second equivalent of malononitrile[3].

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and malononitrile (20 mmol) in a solvent mixture of ethanol (30 mL) and water (10 mL).

  • Catalysis: Add sodium acetate (1.2 equivalents, 12 mmol) to the stirring solution. Stir at room temperature for 30 minutes to allow the Knoevenagel condensation to proceed. Self-Validation Checkpoint: The solution will turn slightly yellow, indicating the formation of the intermediate alkylidenemalononitrile.

  • Oxidative Cyclization: Slowly add a 0.2 M aqueous solution of bromine (10 mmol) dropwise over 15 minutes using an addition funnel. Maintain the temperature below 25°C using a water bath to prevent exothermic degradation.

  • Isolation: Continue stirring for 2–4 hours. The target cyclopropane will spontaneously precipitate from the reaction mixture as a solid.

  • Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted malononitrile and byproducts. Dry under a high vacuum to yield the pure precursor.

Divergent Application Workflows

The synthesized tetracyanocyclopropane serves as a branching point for multiple high-value synthetic pathways.

Applications MPCT 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile RO Nucleophilic Ring-Opening MPCT->RO TC Thermal Condensation MPCT->TC Prod1 Highly Substituted Acyclic Adducts / Pyrrolines RO->Prod1 Strain Release Prod2 Functionalized Triazaphenalenes (Optoelectronic Materials) TC->Prod2 Rearrangement Nuc Amines / Thiols / Pt-complexes Nuc->RO Attack at C1/C2 Heat 1,2-Dichlorobenzene Reflux (180°C, 4-20h) Heat->TC [2+3] Cycloaddition

Divergent synthetic workflows utilizing the tetracyanocyclopropane precursor.

Protocol II: Thermal Condensation to Triazaphenalenes

Tetracyanocyclopropanes can undergo an unprecedented thermal condensation to yield 1,4,9b-triazaphenalenes—highly conjugated, electron-deficient scaffolds prized in the development of n-type organic electronic materials[1].

Mechanistic Insight: Heating induces a reversible ring-opening to a 1,3-dipolar intermediate. This intermediate undergoes a[2+3] cycloaddition with an unreacted cyclopropane molecule, followed by a complex cascade of intramolecular nucleophilic additions, ring closures, and proton transfers to yield the fused triazaphenalene system[1].

Methodology:

  • Dissolve 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (2 mmol) in anhydrous 1,2-dichlorobenzene (15 mL). Causality: 1,2-Dichlorobenzene is selected for its high boiling point (~180°C) and inertness, providing the precise thermal energy required to overcome the activation barrier for the 1,3-dipolar intermediate formation.

  • Heat the solution to reflux under a nitrogen atmosphere for 4–20 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC. The initially colorless solution will transition to a deep red or reddish-brown, accompanied by the formation of dark precipitates as the highly conjugated product forms[1].

  • Cool to room temperature, extract the crude mixture with warm toluene, and purify via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to isolate the target triazaphenalene.

Protocol III: Nucleophilic Ring-Opening

The extreme polarization of the cyclopropane ring allows for facile ring-opening by various nucleophiles (e.g., primary amines, thiols, or even transition metal complexes like Pt(II) species)[2].

Methodology:

  • Dissolve the precursor (1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at room temperature.

  • Add the desired nucleophile (1.1 mmol) dropwise.

  • Stir at room temperature for 2 hours. The release of ring strain acts as the thermodynamic driving force, allowing this reaction to proceed under exceptionally mild conditions.

  • Quench with water, extract with dichloromethane, and concentrate. If a primary amine is used, the initial acyclic adduct often undergoes spontaneous intramolecular cyclization to yield a highly substituted pyrroline derivative.

Quantitative Data Summaries

Table 1: Optimization of Cascade Synthesis Parameters

Carbonyl Source Catalyst Halogen Source Solvent System Typical Yield (%)
Acetophenone None Br₂ (aq) EtOH/H₂O < 25%
Acetophenone EtONa Br₂ (aq) EtOH 60 - 65%

| Acetophenone | NaOAc | Br₂ (aq) | EtOH/H₂O | 80 - 85% |

Note: NaOAc in an aqueous ethanol system provides the optimal balance of basicity for the Knoevenagel step without inducing unwanted side reactions during bromination[3].

Table 2: Divergent Application Yields and Conditions

Reaction Pathway Reagent / Condition Primary Target Scaffold Typical Yield (%)
Nucleophilic Ring-Opening Primary Amines (rt, 2h) Substituted Pyrrolines 75 - 90%
Nucleophilic Ring-Opening Pt(II) thiolate complexes Metallacyclic Adducts 60 - 80%

| Thermal Condensation | 1,2-Dichlorobenzene (reflux) | Functionalized Triazaphenalenes | 45 - 65% |

Sources

Application

Catalytic Synthesis of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile: An Application and Protocol Guide

Introduction: The Significance of Highly Functionalized Cyclopropanes The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Highly Functionalized Cyclopropanes

The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain endows it with unique reactivity, making it a versatile synthetic intermediate for accessing more complex molecular architectures. When adorned with multiple functional groups, as in the case of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile, these molecules become powerful building blocks for the development of novel pharmaceuticals and materials. The presence of four nitrile groups on the cyclopropane ring, in particular, offers a rich chemical handle for a variety of transformations and imparts significant electronic effects. This guide provides a comprehensive overview of a proposed catalytic method for the synthesis of this highly functionalized cyclopropane, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: From Uncatalyzed Cycloaddition to a Catalytic Approach

The most direct route to 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile is the [2+1] cycloaddition of α-methylstyrene with tetracyanoethylene (TCNE). While this reaction can proceed thermally, it often requires elevated temperatures or high pressure to achieve reasonable reaction rates and yields. Such conditions can limit the substrate scope and may not be amenable to sensitive functional groups. To overcome these limitations, a catalytic approach is highly desirable. Lewis acid catalysis, a powerful tool in organic synthesis, offers a promising avenue to accelerate this cycloaddition under milder conditions. By coordinating to one of the nitrile groups of TCNE, a Lewis acid can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the TCNE, thereby enhancing its reactivity as an electrophile and facilitating the cycloaddition with the electron-rich alkene, α-methylstyrene.

This application note details a proposed protocol for the Lewis acid-catalyzed synthesis of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile, offering a potentially more efficient and controlled alternative to the uncatalyzed reaction.

Proposed Catalytic Method: Lewis Acid-Catalyzed Cycloaddition

The proposed method utilizes a catalytic amount of a suitable Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), to promote the cycloaddition of α-methylstyrene and TCNE. Sc(OTf)₃ is known for its high catalytic activity, moisture tolerance (compared to many other Lewis acids), and its ability to be recycled, making it an excellent candidate for this transformation.

Reaction Mechanism

The catalytic cycle is initiated by the coordination of the Lewis acid to a nitrile group of TCNE. This coordination polarizes the TCNE, making it a more potent electrophile. The electron-rich double bond of α-methylstyrene then attacks the activated TCNE in a stepwise or concerted manner, leading to the formation of the cyclopropane ring and regeneration of the Lewis acid catalyst.

Lewis Acid-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle Lewis_Acid Lewis Acid (LA) Activated_TCNE Activated TCNE-LA Complex Lewis_Acid->Activated_TCNE Coordination TCNE Tetracyanoethylene (TCNE) TCNE->Activated_TCNE Cycloaddition Cycloaddition Activated_TCNE->Cycloaddition alpha_Methylstyrene α-Methylstyrene alpha_Methylstyrene->Cycloaddition Product 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile Cycloaddition->Product Product->Lewis_Acid Catalyst Regeneration Experimental_Workflow Start Start Setup Reaction Setup: - Add Sc(OTf)3 to dry flask under N2 - Add anhydrous acetonitrile Start->Setup Reactants Add Reactants: - Add α-methylstyrene - Slowly add TCNE solution Setup->Reactants Reaction Stir at Room Temperature (4-8 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench with water - Extract with DCM - Wash with brine - Dry over Na2SO4 Monitoring->Workup Complete Purification Purification: - Concentrate under vacuum - Column chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Method

Application Note: Growing Single Crystals of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile for X-Ray Diffraction

Audience: Researchers, Structural Chemists, and Drug Development Professionals Discipline: Small Molecule Crystallography & Solid-State Chemistry Introduction and Structural Rationale Obtaining high-quality single crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Structural Chemists, and Drug Development Professionals Discipline: Small Molecule Crystallography & Solid-State Chemistry

Introduction and Structural Rationale

Obtaining high-quality single crystals for Single-Crystal X-Ray Diffraction (SCXRD) is often described as an art, but it is fundamentally governed by thermodynamics and kinetic control. The target compound, 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0; Formula: C₁₄H₀N₄), presents a unique crystallographic profile.

Structurally, the molecule features a rigid cyclopropane core heavily substituted with four highly polar, electron-withdrawing cyano (–CN) groups on one side, and a bulky, lipophilic phenyl ring paired with a methyl group on the other.

  • Symmetry & Packing: The molecule possesses an internal plane of symmetry (bisecting the C3 atom, the methyl, and the phenyl group). This inherent symmetry generally favors ordered packing in monoclinic or orthorhombic space groups.

  • Intermolecular Forces: Lacking hydrogen-bond donors, the crystal lattice will be entirely dominated by dipole-dipole interactions (from the tetracarbonitrile moiety), π−π stacking (from the phenyl rings), and weak C–H···N interactions.

Because the compound is highly polar but aprotic, it is prone to "oiling out" (liquid-liquid phase separation) if the solvent system is not carefully calibrated. This guide provides field-proven, self-validating protocols to navigate these physicochemical constraints and grow diffraction-quality crystals (ideal size: 0.2–0.4 mm in at least two dimensions) .

Physicochemical Profiling & Solvent Selection

The most critical decision in crystal growth is solvent selection. A common mistake is selecting a solvent in which the compound is too soluble, leading to rapid precipitation of microcrystalline powders rather than single crystals.

The Causality of Vapor Pressure in Solvent Systems

For vapor diffusion—the gold standard for small organic molecules—the thermodynamic driving force relies on the anti-solvent having a higher vapor pressure than the primary solvent . If this rule is violated (e.g., using Dichloromethane as the primary solvent and Hexanes as the anti-solvent), the primary solvent will evaporate out of the inner vial, causing rapid, uncontrolled concentration rather than true diffusion. This leads to excessive nucleation sites and twinned crystals.

Table 1: Quantitative Solvent Parameters for System Selection
Solvent RoleSolvent NameBoiling Point (°C)Vapor Pressure at 20°C (kPa)Dielectric Constant ( ε )Suitability for Target
Primary Acetone56.024.020.7Excellent (High solubility)
Primary Ethyl Acetate (EtOAc)77.19.76.0Optimal (Moderate solubility)
Primary Dichloromethane (DCM)39.647.08.9Poor for diffusion (VP too high)
Anti-Solvent Pentane36.157.01.8Excellent (VP > EtOAc/Acetone)
Anti-Solvent Hexanes68.017.01.9Good for EtOAc; Poor for Acetone
Anti-Solvent Toluene110.62.92.4Use only for high-temp cooling

Data synthesized from standard crystallographic solvent tables .

SolventLogic Start Analyze Target: 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile Sol Determine Solubility Profile (Highly polar, no H-bond donors) Start->Sol Good Select Primary Solvent (e.g., EtOAc or Acetone) Sol->Good Anti Select Anti-Solvent (e.g., Pentane or Hexanes) Sol->Anti VP Verify Vapor Pressures (Anti-solvent VP > Primary VP) Good->VP Anti->VP Method Proceed to Vapor Diffusion or Liquid Layering VP->Method

Caption: Logical workflow for selecting optimal solvent and anti-solvent pairs based on vapor pressure.

Experimental Protocols

Protocol A: Vapor Diffusion (The Gold Standard)

Vapor diffusion is highly recommended for 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile because it smoothly lowers the dielectric constant of the solution, allowing the rigid molecules to slowly order themselves via dipole-dipole alignment without trapping solvent.

Materials:

  • Inner vial: 1-dram (4 mL) borosilicate glass vial.

  • Outer vial: 20 mL scintillation vial with a PTFE-lined cap.

  • Primary Solvent: Ethyl Acetate (EtOAc).

  • Anti-Solvent: Pentane.

Step-by-Step Methodology:

  • Saturation: Dissolve 5–10 mg of the compound in 0.5 mL of EtOAc. The solution should be near saturation but completely clear.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into the clean 1-dram inner vial. Causality: Microscopic dust acts as heterogeneous nucleation sites. Removing dust ensures fewer, larger crystals rather than a multitude of microcrystals .

  • Assembly: Place the uncapped inner vial carefully into the 20 mL outer vial.

  • Anti-Solvent Addition: Carefully pipette 2–3 mL of Pentane into the outer vial, ensuring no splashing occurs into the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly. Wrap the cap with Parafilm to prevent vapor escape. Place the assembly in a vibration-free, temperature-stable environment (e.g., a dedicated crystallization cabinet away from vacuum pumps or HVAC vents).

  • Observation: Do not disturb the vial for at least 3–7 days. Pentane vapors will diffuse into the EtOAc, slowly precipitating the target compound.

VaporDiffusion Prep Prepare Saturated Solution (5-10 mg in 0.5 mL EtOAc) Filter Filter through 0.22 µm PTFE into 4 mL Inner Vial Prep->Filter Outer Add 3 mL Pentane to 20 mL Outer Chamber Filter->Outer Seal Seal Outer Chamber tightly and store at steady temp Outer->Seal Wait Wait 3-14 days for vapor equilibration Seal->Wait Harvest Harvest Single Crystals for SCXRD Wait->Harvest

Caption: Step-by-step vapor diffusion workflow for growing X-ray quality single crystals.

Protocol B: Liquid-Liquid Layering (NMR Tube Method)

If vapor diffusion yields twinned crystals, liquid layering offers a slower mixing kinetic, controlled by the cross-sectional area of the interface.

Step-by-Step Methodology:

  • Dissolve 5 mg of the compound in 0.3 mL of a dense primary solvent (e.g., Chloroform or Dichloromethane).

  • Transfer the filtered solution to a clean NMR tube.

  • Carefully overlay 0.1 mL of a "buffer" layer (a 1:1 mixture of the primary solvent and anti-solvent) using a long glass capillary pipette.

  • Gently overlay 1.0 mL of a lighter anti-solvent (e.g., Hexanes).

  • Cap the NMR tube and leave undisturbed. The buffer layer prevents immediate shock-precipitation at the interface, promoting the growth of pristine single crystals over 1–2 weeks.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a viscous, cloudy oil forms at the bottom of the vial. Causality: The supersaturated state has dropped below the binodal curve but remains above the spinodal curve, causing the solute to separate into a solute-rich liquid phase rather than a solid lattice. This is highly common with heavily cyano-substituted compounds in solvents like THF. Solution: Avoid THF. Switch to a solvent system with a steeper solubility gradient, or lower the initial concentration of the compound by 50%.

Issue 2: Twinning

Symptom: Crystals appear to have re-entrant angles, look like "bowties," or crack under polarized light. Causality: The four cyano groups can easily coordinate in anti-parallel arrangements, leading to stacking faults during rapid growth. Solution: Slow down the crystallization kinetics. Move the vapor diffusion setup to a cooler environment (e.g., 4°C) to decrease the vapor pressure of the anti-solvent, thereby slowing the diffusion rate.

Issue 3: Crystal Degradation Upon Harvesting

Symptom: Crystals turn opaque or crack when removed from the mother liquor. Causality: Loss of co-crystallized solvent (solvate formation) from the crystal lattice. Solution: Never let the crystals dry. Harvest them directly from the mother liquor into a drop of inert perfluoropolyether (PFPE) oil (e.g., Fomblin® or Paratone®). The oil displaces the solvent, protects the crystal from atmospheric moisture, and acts as a rigid matrix when flash-cooled in the diffractometer's nitrogen stream (100 K).

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. PubMed Central (PMC). Available at:[Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Wiley-VCH GmbH. Available at:[Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0)[1]. This highly functionalized cyclopropane is typically synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 10432-47-0)[1]. This highly functionalized cyclopropane is typically synthesized via the cycloaddition of tetracyanoethylene oxide (TCNEO) to α -methylstyrene .

While the synthetic reaction is highly efficient, the purification of the resulting tetracarbonitrile derivative presents unique challenges. The extreme electron-withdrawing nature of the four cyano groups renders the cyclopropane ring highly electrophilic and susceptible to base-catalyzed ring opening or nucleophilic degradation [[2]]([Link]). This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product degrade, streak, or turn brown during silica gel column chromatography? A: The degradation is caused by the inherent electrophilicity of the tetracyanocyclopropane ring. Standard silica gel often contains trace basic impurities or adsorbed moisture that acts as a nucleophile. When the compound resides on the column, these nucleophiles attack the highly polarized ring carbons, leading to C-C bond cleavage, ring opening, and subsequent polymerization into dark, insoluble dicyanomethylene byproducts . Solution: Avoid basic alumina entirely. If chromatography is necessary, use acid-washed silica gel or deactivate the silica by pre-treating it with a slightly acidic eluent (e.g., 0.1% acetic acid in hexanes). Alternatively, bypass chromatography and use recrystallization.

Q2: I am seeing co-elution of unreacted α -methylstyrene. How can I separate it effectively? A: α -Methylstyrene is highly non-polar, whereas your tetracarbonitrile product is highly polar. Co-elution indicates that your initial solvent system is too polar, causing the alkene to wash out alongside the product. Solution: Implement a strict step-gradient. Wash the crude mixture with 100% hexanes or pentane first. The unreacted α -methylstyrene will elute completely, leaving the polar cyclopropane adsorbed. Only then should you introduce ethyl acetate (e.g., 4:1 Hexanes:EtOAc) to elute the target compound.

Q3: My yield drops significantly during the aqueous workup. What is causing this? A: Exposure to basic aqueous solutions (such as saturated NaHCO3​ ) induces base-catalyzed hydrolysis of the cyano groups or direct nucleophilic attack on the cyclopropane ring . Solution: Maintain strictly neutral or slightly acidic conditions during workup. Wash the organic layer with neutral distilled water or slightly acidic brine. Never use alkaline washes for tetracyanocyclopropanes.

Q4: What is the most reliable method to achieve >99% purity without chromatography? A: Recrystallization is the gold standard for this compound. The rigid, planar nature of the tetracarbonitrile moiety promotes strong crystalline packing. Recrystallization from a mixture of ethyl acetate and hexanes, or hot 1,2-dichloroethane, provides excellent purity while avoiding the degradation risks associated with stationary phases .

Part 2: Mechanistic and Workflow Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Product + unreacted α-methylstyrene) Decision Purification Strategy Crude->Decision Chromatography Silica Gel Chromatography (High Risk of Degradation) Decision->Chromatography Standard Silica Recrystallization Recrystallization (Recommended) Decision->Recrystallization EtOAc/Hexanes Degradation Base-Catalyzed Ring Opening (Loss of Yield) Chromatography->Degradation Nucleophilic Attack PureProduct Pure 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile Chromatography->PureProduct Acid-washed Silica Recrystallization->PureProduct Cooling & Filtration

Fig 1: Workflow for isolating 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile.

DegradationMechanism Intact Intact Cyclopropane Ring (Highly Electrophilic) Attack Nucleophilic Attack at C3 or Cyano Hydrolysis Intact->Attack Nucleophile Nucleophile / Base (e.g., OH-, Amines, Basic Silica) Nucleophile->Attack RingOpen C-C Bond Cleavage (Ring Opening) Attack->RingOpen Byproducts Dicyanomethylene Derivatives & Polymeric Waste RingOpen->Byproducts

Fig 2: Mechanistic pathway of base-catalyzed degradation of the cyclopropane ring.

Part 3: Quantitative Data & Solvent Systems

To assist in method development, the following table summarizes the behavior of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile across various solvent systems.

Solvent SystemApplication Rf​ Value / SolubilityCausality & Technical Notes
100% Hexanes Column Wash Rf​ = 0.00Product is insoluble. Ideal for washing away unreacted α -methylstyrene ( Rf​ = 0.95).
Hexanes:EtOAc (4:1) TLC / Column Rf​ = 0.35Optimal for elution on acid-washed silica. Provides sharp bands without streaking.
100% Dichloromethane TLC / Column Rf​ = 0.60High solubility, but prone to co-eluting trace polar impurities. Use only if necessary.
EtOAc / Hexanes (Hot) RecrystallizationN/A (Crystallizes)Product dissolves in hot EtOAc; addition of hexanes induces selective crystallization.
1,2-Dichloroethane RecrystallizationN/A (Crystallizes)Classic solvent for tetracyanocyclopropanes . Excellent thermal stability profile.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Purification via Recrystallization (Primary Recommendation)

This self-validating protocol utilizes differential solubility to bypass the degradation risks of chromatography.

  • Solvent Preparation: Prepare a solvent system of Ethyl Acetate (EtOAc) and Hexanes. Ensure both solvents are strictly anhydrous to prevent water-induced hydrolysis.

  • Dissolution: Transfer the crude solid reaction mixture to a clean, dry Erlenmeyer flask. Add a minimal amount of boiling EtOAc just until the solid fully dissolves.

    • Causality: Minimizing the polar solvent ensures maximum recovery upon cooling.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise to the boiling solution until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the formation of large, pure crystals, excluding trapped impurities from the crystal lattice.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the resulting crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold Hexanes to remove any residual α -methylstyrene.

  • Validation: Dry the crystals under high vacuum. Verify purity via 1H NMR (confirming the distinct methyl singlet and phenyl multiplet) and melting point analysis.

Protocol B: Flash Column Chromatography on Acid-Washed Silica

Use this method only if recrystallization fails due to high impurity loads or an oily crude mixture.

  • Silica Preparation: Slurry standard silica gel (230-400 mesh) in 100% Hexanes containing 0.1% glacial acetic acid.

    • Causality: The acetic acid neutralizes trace basic sites on the silica, preventing on-column ring opening.

  • Column Packing: Pour the slurry into the column and pack it tightly using compressed air.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and carefully load it onto the column head.

  • Non-Polar Wash: Elute with 2 column volumes (CV) of 100% Hexanes.

    • Validation: Monitor via TLC; this step self-validates by completely removing the unreacted α -methylstyrene before the product moves.

  • Product Elution: Switch the eluent to Hexanes:EtOAc (4:1). Collect fractions and monitor via TLC (UV active, λ=254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

References

  • Title: 1,1,2,2-tetracyano-3-methyl-3-phenylcyclopropane - CAS 10432-47-0 Source: MolAid Chemical Database URL: [Link]

  • Title: Tetracyanoethylene Oxide. I. Preparation and Reaction with Nucleophiles Source: Journal of the American Chemical Society (Linn, W. J., Webster, O. W., & Benson, R. E., 1965) URL: [Link]

  • Title: Base-Catalyzed Ring Opening of Diethyl 1,1,2,2-Tetracyanocyclopropane-3,3-dicarboxylate Source: Journal of the American Chemical Society (1965) URL: [Link]

  • Title: Tetracyanoethylene Oxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile Synthesis

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you know that synthesizing highly substituted tetracyanocyclopropanes presents unique kinetic and thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you know that synthesizing highly substituted tetracyanocyclopropanes presents unique kinetic and thermodynamic bottlenecks. The synthesis of 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile is typically achieved via a modified Wideqvist reaction—a one-pot cascade involving a Knoevenagel condensation followed by a Michael-Initiated Ring Closure (MIRC) 1.

This guide deconstructs the mechanistic barriers of this cascade and provides field-proven, self-validating protocols to resolve low conversion rates.

🔍 Troubleshooting Guides & FAQs

Q1: Why is my overall conversion rate stuck below 20%, with unreacted acetophenone remaining in the vessel? Expertise & Causality: The cascade sequence begins with the Knoevenagel condensation of acetophenone and malononitrile. Unlike highly reactive aldehydes, acetophenone is significantly less electrophilic due to the electron-donating and sterically hindering alpha-methyl group. Standard one-pot conditions (e.g., NaOAc in EtOH at 40°C) often fail to push this initial condensation to completion, stalling the entire downstream cascade 1. Self-Validating Protocol: Separate the cascade into a sequential addition. Force the Knoevenagel condensation using a stronger Lewis acid/base combination (e.g., glacial acetic acid/piperidine with Dean-Stark water removal) at elevated temperatures (80°C) before introducing the second equivalent of malononitrile and the brominating agent. Validate the completion of this step by monitoring the disappearance of the acetophenone C=O stretch (~1680 cm⁻¹) via in-situ IR or TLC.

Q2: I am observing high levels of α-bromoacetophenone instead of the desired cyclopropane. What went wrong? Expertise & Causality: This is a classic chemoselectivity failure. If the brominating agent is added simultaneously with the starting materials, the enolizable alpha-methyl group of acetophenone competes with malononitrile for electrophilic bromination. Self-Validating Protocol: Ensure the Knoevenagel intermediate (2-(1-phenylethylidene)malononitrile) is fully formed prior to halogenation. Furthermore, switch from highly reactive elemental bromine (Br₂) to a milder, controlled-release brominating agent like Hexamethylenetetramine-Bromine (HMTAB) or N-bromosuccinimide (NBS) 2. This ensures the halogen selectively reacts with the highly acidic methylene protons of the second malononitrile equivalent to form the necessary bromomalononitrile intermediate 3.

Q3: The acyclic Michael adduct forms, but the final cyclization (MIRC) step is stalling. How can I drive the ring closure? Expertise & Causality: The final step requires the intramolecular displacement of the bromide ion by the newly formed carbanion. If the solvent is too non-polar, the zwitterionic/anionic transition state is destabilized, drastically increasing the activation energy barrier for ring closure [[1]](). Self-Validating Protocol: Utilize a highly polar, slightly protic solvent system (e.g., EtOH/H₂O 70:30 v/v) to stabilize the leaving bromide ion. Ensure a sufficient stoichiometric excess of a non-nucleophilic base (like DABCO) is present to maintain the nucleophilicity of the malononitrile carbanion without triggering side-hydrolysis of the delicate cyano groups 2.

📊 Quantitative Data: Impact of Brominating Agents on Conversion Rates

Selecting the correct halogen source is critical for maintaining chemoselectivity during the cascade.

Brominating AgentReactivity ProfileTypical Conversion (%)Primary Side ProductRecommended Use Case
Elemental Bromine (Br₂) Very High20 - 45%α-bromoacetophenoneFast screening; requires strict low-temp control 1.
N-Bromosuccinimide (NBS) Moderate65 - 75%Succinimide adductsStandard benchtop synthesis; good balance of safety and yield.
HMTAB Complex Mild / Controlled85 - 93%MinimalHighly optimized scale-up; excellent chemoselectivity 2.

🧪 Validated Experimental Protocol: Sequential One-Pot Synthesis

Objective: Synthesize 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile via a chemoselective, step-wise cascade to prevent premature bromination.

Step 1: Knoevenagel Condensation

  • Charge a dry 100 mL round-bottom flask with acetophenone (10 mmol) and malononitrile (10 mmol).

  • Add 20 mL of absolute ethanol, followed by a catalytic amount of piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol).

  • Reflux the mixture at 80°C for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). Proceed only when acetophenone is completely consumed.

Step 2: In-situ Bromomalononitrile Generation & Michael Addition 5. Cool the reaction mixture to 0°C using an ice bath. 6. Add the second equivalent of malononitrile (10 mmol) followed by DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mmol) [[2]](). 7. Slowly add HMTAB (10 mmol) or NBS (10 mmol) dissolved in 10 mL of ethanol dropwise over 15 minutes to prevent thermal spiking.

Step 3: MIRC Cyclization & Isolation 8. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for an additional 3 hours to allow the MIRC step to complete. 9. Quench the reaction by adding 30 mL of ice-cold distilled water. The sudden increase in polarity will precipitate the highly hydrophobic cyclopropane product. 10. Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum. 11. Validation Checkpoint: Confirm product identity via ¹³C NMR. Look for the characteristic highly shielded quaternary sp³ cyclopropane carbons at ~35-45 ppm [[1]]().

⚙️ Mechanistic Pathway Diagram

Mechanism A Acetophenone + Malononitrile B Knoevenagel Condensation (Base Catalyst) A->B C 2-(1-Phenylethylidene)malononitrile (Intermediate 1) B->C F Michael Addition (Carbanion Attack) C->F D Malononitrile + Brominating Agent E Bromomalononitrile (In-situ Generation) D->E E->F G Acyclic Michael Adduct (Zwitterionic/Anionic) F->G H Intramolecular Cyclization (MIRC / Bromide Elimination) G->H I 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile H->I

Mechanistic pathway of the one-pot cascade synthesis via Michael-Initiated Ring Closure (MIRC).

📚 References

  • Title: New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action - PMC Source: nih.gov URL: [Link]

  • Title: One-Pot Synthesis of Tetracyanocyclopropane Derivatives Using Hexamethylenetetramine-Bromine (HMTAB) - Advanced Journal of Chemistry, Section A Source: ajchem-a.com URL: [Link]

  • Title: Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing β-Aminocarbonyl Derivatives from Olefins | Organic Letters - ACS Publications Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS 10432...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS 10432-47-0) .

Handling highly functionalized cyclopropanes often presents significant formulation bottlenecks. This document synthesizes physicochemical theory with field-proven troubleshooting protocols to help you achieve stable, true solutions for your assays and syntheses.

Part 1: Mechanistic Understanding of Solubility Barriers (FAQs)

Q: Why is this specific compound so difficult to dissolve in both aqueous buffers and common organic solvents like hexane? A: The solubility barrier is a direct result of the molecule's conflicting physicochemical domains, creating what formulation scientists call a "greasy rock."

  • The Polar Core: The four cyano (-CN) groups create a massive localized dipole moment, demanding a highly polar environment. However, the molecule completely lacks hydrogen bond donors, rendering protic solvents (like water or methanol) ineffective at solvating the core.

  • The Hydrophobic Shield: The bulky phenyl and methyl groups create a lipophilic region that drives aggregation in aqueous media via the hydrophobic effect.

This specific structural motif—a rigid cyclopropane ring heavily substituted with electron-withdrawing nitriles and lipophilic groups—results in exceptionally high crystal lattice energy. As documented in studies of structurally related cyclopropane-1,1,2,2-tetracarbonitrile derivatives (such as the antimicrobial candidate vibrepin), these compounds exhibit notoriously incomplete solubility in standard biological media, often causing artifactual increases in optical density due to micro-precipitation [1].

MolecularForces Molecule 3-Methyl-3-phenylcyclopropane- 1,1,2,2-tetracarbonitrile CNGroups Tetracarbonitrile Core (Strong Dipole, No H-Donors) Molecule->CNGroups Phenyl Phenyl Ring (Hydrophobic, Pi-Pi Stacking) Molecule->Phenyl Methyl Methyl Group (Hydrophobic, Steric Bulk) Molecule->Methyl Solvent1 Polar Aprotic Solvents (DMSO, DMF, DMAc) CNGroups->Solvent1 Strong Affinity (Dipole-Dipole) Solvent2 Protic Solvents (Water, Methanol) Phenyl->Solvent2 Repulsion (Hydrophobic Effect) Solvent3 Non-Polar Solvents (Hexane, Toluene) Methyl->Solvent3 Poor Solvation (Lattice Energy > Dispersion)

Logical relationship between molecular structural features and solvent affinity.

Part 2: Quantitative Solvent Selection Guide

To minimize trial and error, refer to the following empirical data summary for solvent selection. Solvents must possess a high dielectric constant to match the tetracarbonitrile core, without relying on hydrogen bonding.

Solvent ClassificationRepresentative SolventsEstimated Solubility LimitSolvation Mechanism & Notes
Polar Aprotic DMSO, DMF, DMAc> 25 mg/mLHigh dielectric constant aligns with the strong tetracarbonitrile dipole. Best choice for master stocks.
Moderately Polar Ethers/Ketones THF, Acetone5 – 15 mg/mLCapable of solvating the molecule but lacks the extreme polarity of DMSO. Good for intermediate dilutions.
Halogenated/Aromatic Dichloromethane, Toluene1 – 5 mg/mLInteracts with the phenyl ring via dispersion forces/pi-pi stacking, but fails to fully stabilize the cyano groups.
Polar Protic Water, Methanol, Ethanol< 0.1 mg/mLComplete lack of H-bond donors on the solute prevents solvation. Hydrophobic repulsion drives rapid precipitation.
Non-Polar Aliphatic Hexane, Heptane< 0.1 mg/mLInsufficient polarity to overcome the massive crystal lattice energy.
Part 3: Troubleshooting Workflows & Self-Validating Protocols

If you are experiencing precipitation, inconsistent assay results, or clogged HPLC columns, follow these step-by-step methodologies.

SolubilizationWorkflow Start Solid Compound (CAS 10432-47-0) Step1 Add Polar Aprotic Solvent (e.g., 100% DMSO) Start->Step1 Check1 Visual Inspection: Fully Dissolved? Step1->Check1 Success Proceed to Experiment Check1->Success Yes Step2 Apply Heat (40-50°C) & Bath Sonication (15 min) Check1->Step2 No Check2 Visual Inspection: Fully Dissolved? Step2->Check2 Check2->Success Yes Step3 Add Co-Solvent or Surfactant (e.g., THF, Tween-80) Check2->Step3 No Check3 Visual Inspection: Fully Dissolved? Step3->Check3 Check3->Success Yes Fail Re-evaluate Target Concentration (Dilute) Check3->Fail No

Step-by-step troubleshooting workflow for solubilizing the tetracarbonitrile derivative.

Protocol A: Preparation of a True Solution Master Stock (10-25 mg/mL)

Causality Principle: Overcoming the high lattice energy of the cyclopropane-tetracarbonitrile core requires both a strong thermodynamic match (polar aprotic solvent) and kinetic energy (heat/sonication) to disrupt intermolecular pi-pi stacking.

  • Weighing: Accurately weigh the lyophilized powder into a glass vial. Note: Avoid plastic microcentrifuge tubes initially, as static charge can cause loss of the highly polar powder.

  • Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to reach the desired concentration.

  • Kinetic Disruption: Place the vial in an ultrasonic water bath at 40–50°C for 15 to 20 minutes.

    • Why? Sonication provides cavitation energy to mechanically break apart micro-crystals, while heat increases the thermodynamic solubility limit.

  • Self-Validation (The Centrifugation Test): Visual inspection is often misleading with this compound. To validate a true solution, transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom for a microscopic pellet.

    • If a pellet is present: The compound is in a colloidal suspension. You must add more solvent (dilute by 20%) and repeat Step 3.

  • Storage: Store the validated true solution at -20°C in tightly sealed, argon-purged aliquots. DMSO is highly hygroscopic; absorbed atmospheric water will immediately lower the dielectric constant and crash the compound out of solution.

Protocol B: Aqueous Dilution for Biological Assays (Avoiding "Crash Out")

Causality Principle: Direct dilution of a concentrated DMSO stock into water causes rapid solvent exchange. The DMSO diffuses into the water faster than the compound can accommodate, leaving the hydrophobic phenyl/methyl groups exposed to water, leading to instantaneous precipitation [1].

  • Pre-warming: Warm both the DMSO master stock and the target aqueous assay buffer to 37°C to prevent temperature-shock precipitation.

  • Excipient Preparation: Supplement the aqueous buffer with a solubilizing agent prior to compound addition. Recommended agents include 0.1% Tween-80 or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Why? Cyclodextrins feature a hydrophobic cavity that can encapsulate the phenyl ring, while their hydrophilic exterior maintains aqueous solubility.

  • Order of Addition (Critical): Place the aqueous buffer on a magnetic stirrer at high speed. Slowly add the DMSO stock dropwise directly into the vortex of the stirring buffer. Never add the aqueous buffer to the DMSO stock.

  • Self-Validation (Optical Density Check): Measure the Optical Density (OD) of the final solution at 600 nm. A sudden spike in OD compared to a vehicle-only control indicates micro-precipitation and assay invalidity.

References
  • Title: Targeting the Replication Initiator of the Second Vibrio Chromosome: Towards Generation of Vibrionaceae-Specific Antimicrobial Agents Source: PLoS Pathogens (National Center for Biotechnology Information) URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Introduction: The Imperative of Structural Certainty In the landscape of chemical research and drug development, the unambiguous structural confirmation of a novel chemical entity is paramount. 3-Methyl-3-phenylcycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty

In the landscape of chemical research and drug development, the unambiguous structural confirmation of a novel chemical entity is paramount. 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile is a molecule of significant structural complexity, featuring a highly strained cyclopropane ring, an aromatic phenyl moiety, and four electron-withdrawing nitrile groups. This unique combination of functional groups presents a fascinating challenge for structural elucidation. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns.[1][2][3]

However, acquiring a mass spectrum is merely the first step. For a molecule as intricate as this, a rigorous, multi-faceted validation of its fragmentation is not just recommended—it is essential. This guide provides an in-depth, experience-driven comparison of mass spectrometry methodologies, presenting a self-validating workflow designed to confirm the fragmentation pattern of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile with the highest degree of scientific certainty.

Pillar 1: Theoretical Fragmentation Analysis - Predicting the Pathways

Before any instrument is calibrated, a robust theoretical analysis based on fundamental chemical principles is crucial. This predictive exercise forms the basis of our validation—we must know what we expect to see. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and informative fragmentation, making it an excellent starting point for our theoretical model.[4][5][6][7]

The structure of 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (Molecular Formula: C₁₄H₇N₄, Exact Mass: 229.06) suggests several probable fragmentation pathways upon ionization:

  • Molecular Ion (M+•) Instability: Due to the high ring strain of the cyclopropane moiety and the presence of multiple labile nitrile groups, the molecular ion (m/z 229) is expected to be of low abundance or potentially absent in a 70 eV EI spectrum.[8][9]

  • Ring Cleavage: The strained C-C bonds of the cyclopropane ring are prime candidates for initial cleavage, leading to a radical cation that can undergo further rearrangement and fragmentation. This is a common pathway for cyclic compounds.[9][10]

  • Loss of Methyl Radical (•CH₃): A facile α-cleavage of the methyl group is highly probable, resulting in a stable tertiary carbocation. This would produce a prominent fragment ion at [M-15]⁺ (m/z 214) .

  • Phenyl and Benzyl Group Fragmentation:

    • Formation of Tropylium Ion: Rearrangement following ring opening can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a classic diagnostic peak for compounds containing a benzyl-like substructure.

    • Loss of Phenyl Radical (•C₆H₅): Cleavage of the bond connecting the phenyl group to the cyclopropane ring would result in an [M-77]⁺ ion (m/z 152) .

  • Nitrile Group Fissions:

    • Loss of Cyano Radical (•CN): The loss of a single nitrile group is a plausible pathway, yielding an [M-26]⁺ ion (m/z 203) .

    • Loss of Hydrogen Cyanide (HCN): A rearrangement reaction could lead to the elimination of a neutral HCN molecule, producing an [M-27]⁺ ion (m/z 202) .

These predicted pathways provide a logical framework for interpreting the experimental data. The following diagram illustrates the most probable fragmentation cascades.

G M C₁₄H₇N₄ (m/z 229) [M]⁺• M_minus_15 [M-CH₃]⁺ (m/z 214) M->M_minus_15 - •CH₃ M_minus_26 [M-CN]⁺ (m/z 203) M->M_minus_26 - •CN M_minus_77 [M-C₆H₅]⁺ (m/z 152) M->M_minus_77 - •C₆H₅ tropylium Tropylium Ion C₇H₇⁺ (m/z 91) M->tropylium Rearrangement

Figure 1: Predicted EI Fragmentation Pathways.

Pillar 2: A Comparative Guide to Ionization and Analysis Techniques

The choice of analytical technique dictates the quality and nature of the data obtained. No single method is sufficient; a comparative approach is necessary for comprehensive validation.

TechniqueDescriptionAdvantages for This MoleculeLimitations
GC-EI-MS Gas Chromatography coupled to MS with Electron Ionization.Provides a highly detailed, reproducible fragmentation pattern ideal for structural elucidation and comparison with theoretical predictions.[7]The high energy may prevent detection of the molecular ion, complicating molecular weight confirmation.[5][6]
LC-ESI-MS Liquid Chromatography with "soft" Electrospray Ionization.Gently ionizes the molecule, typically yielding an abundant quasi-molecular ion ([M+H]⁺, [M+Na]⁺), which reliably confirms the molecular weight.[11]Produces minimal fragmentation, offering little structural information on its own.
LC-ESI-MS/MS (CID) Tandem MS with Collision-Induced Dissociation.The gold standard. ESI confirms the molecular weight, and then the isolated molecular ion is fragmented in a controlled manner (CID) to generate a clean, interpretable fragmentation spectrum.[11][12]Requires more sophisticated instrumentation and method development.
High-Resolution MS (HRMS) e.g., TOF or Orbitrap analyzers.Provides highly accurate mass measurements (<5 ppm), allowing for the unambiguous determination of the elemental composition of the parent ion and each fragment.[5][11] This is critical for distinguishing between isobaric fragments.Higher instrument cost and maintenance.

Pillar 3: A Self-Validating Experimental Workflow

This protocol is designed as a closed-loop, self-validating system where results from one stage inform and confirm the next.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Data Acquisition cluster_validation 3. Validation & Confirmation SamplePrep Sample Preparation (in ACN/H₂O) Calibration Instrument Mass Calibration (<5 ppm) LCHRMS LC-HRMS (ESI) Full Scan Calibration->LCHRMS GCMS GC-MS (EI) Full Scan Calibration->GCMS MSMS Targeted MS/MS (CID of m/z 230.07) LCHRMS->MSMS DataAnalysis Data Analysis: - Confirm Elemental Comp. - Compare MS/MS & EI Spectra MSMS->DataAnalysis GCMS->DataAnalysis TheoryCompare Compare Experimental Data vs. Theoretical Predictions DataAnalysis->TheoryCompare FinalValidation Final Structure Validation TheoryCompare->FinalValidation

Sources

Comparative

Comparative Analysis of Ring Strain in 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile Derivatives

As drug development and supramolecular chemistry increasingly rely on highly functionalized, strained ring systems, understanding the thermodynamic boundaries of these molecules becomes critical. Cyclopropanes possess an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and supramolecular chemistry increasingly rely on highly functionalized, strained ring systems, understanding the thermodynamic boundaries of these molecules becomes critical. Cyclopropanes possess an inherent ring strain of approximately 27.5 kcal/mol due to severe Baeyer (angle) and Pitzer (torsional) strain. However, when the ring is heavily substituted—as seen in 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (3-Me-3-Ph-TCCP) —the steric and electronic parameters are pushed to their absolute limits.

This guide provides an objective, data-driven comparison of ring strain across cyclopropane derivatives, detailing the causality behind their structural distortion, experimental workflows for quantifying this strain, and the resulting impact on their chemical reactivity [1].

Quantitative Structural & Thermodynamic Comparison

The addition of four strongly electron-withdrawing cyano groups and bulky alkyl/aryl substituents at the C3 position fundamentally alters the geometry of the cyclopropane ring. The table below compares the structural and thermodynamic properties of 3-Me-3-Ph-TCCP against baseline alternatives.

Cyclopropane DerivativeC1-C2 Bond Length (Å)Est. Strain Energy (kcal/mol)Primary Reactivity Profile
Unsubstituted Cyclopropane 1.510~27.5Relatively inert; requires harsh conditions or strong electrophiles for ring cleavage.
1,1,2,2-Tetracyanocyclopropane (TCCP) ~1.560~36.0Susceptible to nucleophilic attack; acts as a supramolecular synthon via non-covalent carbon bonding [1].
3-Methyl-3-phenyl-TCCP >1.580>45.0Highly reactive; undergoes facile transition-metal catalyzed ring expansion and rapid cycloadditions [2].
The Causality of Bond Elongation

In 3-Me-3-Ph-TCCP, the C1-C2 bond (the bond connecting the two carbon atoms bearing the cyano groups) is exceptionally elongated. This is driven by two synergistic forces:

  • Electronic Depletion: The four cyano groups inductively pull electron density away from the C1-C2 -bond, weakening the orbital overlap.

  • Steric Repulsion: The bulky phenyl and methyl groups at C3 experience severe van der Waals clashes with the adjacent cis-cyano groups. To minimize this steric penalty, the C1-C3-C2 angle mechanically widens, forcing the C1 and C2 atoms further apart and stretching the bond to near-breaking point.

StrainMechanism A 3-Me-3-Ph-TCCP (Highly Strained) B Steric Repulsion (Ph/Me vs CN) A->B C Electronic Depletion (4x CN Groups) A->C D C1-C2 Bond Elongation (>1.58 Å) B->D Angle Widening C->D σ-Bond Weakening E Pd(0) Oxidative Addition D->E Activation F Strain Relief (Thermodynamic Sink) E->F ΔH << 0

Mechanistic pathway of strain-induced C1-C2 bond elongation and subsequent Pd(0) activation.

Exploiting Strain: Reactivity and Supramolecular Synthons

The massive ring strain in 3-Me-3-Ph-TCCP is not merely a structural curiosity; it is a thermodynamic spring.

Transition-Metal Catalyzed Ring Expansion

Because the C1-C2 bond is already weakened and elongated, transition metals such as Palladium(0) can easily undergo oxidative addition into this specific bond. The relief of the >45 kcal/mol ring strain provides a massive thermodynamic driving force, allowing the reaction to proceed with a remarkably low activation energy barrier [2]. This makes 3-Me-3-Ph-TCCP an excellent precursor for synthesizing complex, functionalized medium-sized heterocycles (like caprolactams) that are highly sought after in drug discovery.

Non-Covalent Carbon Bonding (Tetrel Bonds)

Beyond covalent reactivity, the extreme electron-withdrawing nature of the tetracarbonitrile moiety exposes a prominent -hole (a region of positive electrostatic potential) on the carbon atoms. Recent studies have demonstrated that TCCP derivatives can act as powerful supramolecular synthons, forming non-covalent "carbon bonds" with Lewis bases (e.g., THF, amines, or anions) [1, 3]. The binding energies of these interactions can reach up to -15 kcal/mol, rivaling the strength of strong hydrogen bonds [4].

Self-Validating Experimental Workflows

To objectively quantify the strain and structural distortion in 3-Me-3-Ph-TCCP, researchers must employ rigorous, self-validating analytical protocols. The following workflow isolates the kinetic and thermodynamic variables of the strained ring.

Protocol 1: Low-Temperature X-Ray Crystallography

To prove the elongation of the C1-C2 bond, standard room-temperature XRD is insufficient, as thermal motion can artificially blur the electron density maps (large thermal ellipsoids).

  • Crystallization: Dissolve 3-Me-3-Ph-TCCP in a non-coordinating solvent (e.g., dichloromethane/hexane gradient) to prevent premature supramolecular binding to the -hole. Allow slow evaporation at 4°C.

  • Mounting & Cooling: Mount a single crystal on a diffractometer and immediately cool it to 100 K using a liquid nitrogen stream. Causality: Cooling freezes the lattice, minimizing dynamic disorder and allowing for sub-Angstrom precision of the strained C-C bonds.

  • Data Refinement: Refine the structure using anisotropic displacement parameters. The self-validation step requires checking the residual electron density map; a clean map confirms the >1.58 Å C1-C2 bond length is a static structural feature, not an artifact of disorder.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Strain Relief

To quantify the thermodynamic driving force of the ring-opening or supramolecular binding:

  • Preparation: Prepare a 1.0 mM solution of 3-Me-3-Ph-TCCP in an anhydrous, non-polar solvent (e.g., toluene).

  • Titration: Titrate a standard nucleophile (e.g., quinuclidine) into the sample cell at 25°C.

  • Self-Validation (Blanking): Simultaneously run a blank titration of the nucleophile into pure toluene. Subtract the heat of dilution from the raw data.

  • Analysis: The resulting isotherm will yield the exact enthalpy ( ) of the interaction. A highly exothermic confirms the massive release of energy associated with either strong tetrel bonding or nucleophilic ring-opening driven by strain relief.

Workflow S1 Synthesis Knoevenagel & Cyclopropanation S2 Crystallization Non-coordinating Solvent S1->S2 S3 Low-Temp XRD 100 K Data Collection S2->S3 S4 DFT & AIM Analysis Bond Critical Points S3->S4

Self-validating experimental workflow for quantifying cyclopropane ring strain and bond lengths.

Conclusion

When comparing cyclopropane derivatives, 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile stands out as a pinnacle of molecular strain. The synergistic combination of extreme steric bulk and intense electron withdrawal stretches the C1-C2 bond to its breaking point. For drug development professionals and synthetic chemists, this molecule is not just a highly strained ring—it is a precisely engineered thermodynamic battery, ready to drive complex ring expansions and forge robust supramolecular architectures.

References
  • Bauzá, A., Frontera, A., & Mooibroek, T. J. (2016). 1,1,2,2-Tetracyanocyclopropane (TCCP) as supramolecular synthon. Physical Chemistry Chemical Physics, 18(3), 1693-1698.[Link]

  • Moran, J., et al. (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry, 80(20), 10217-10225.[Link]

  • Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(8), 2267.[Link]

  • Bauzá, A., & Frontera, A. (2019). Importance of π-Interactions Involving Chelate Rings in Addition to the Tetrel Bonds in Crystal Engineering. Crystal Growth & Design, 19(10), 5906-5915.[Link]

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